molecular formula C11H15NO3 B079892 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid CAS No. 14055-88-0

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid

Cat. No.: B079892
CAS No.: 14055-88-0
M. Wt: 209.24 g/mol
InChI Key: VISAOLSKRMWKIH-UHFFFAOYSA-N
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Description

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is a propionic acid derivative featuring a methyl-amino group attached to the meta position of a methoxy-substituted phenyl ring. The methyl-amino substituent distinguishes it from hydroxyl- or methoxy-dominated analogs, suggesting unique pharmacokinetic or receptor-binding profiles.

Properties

IUPAC Name

3-(3-methoxy-N-methylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(7-6-11(13)14)9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISAOLSKRMWKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589456
Record name N-(3-Methoxyphenyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14055-88-0
Record name N-(3-Methoxyphenyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Kinetic Resolution Using Cinchona Alkaloid Catalysts

A foundational approach involves the kinetic resolution of racemic intermediates, as demonstrated in the synthesis of glycidic acid derivatives. In US5198557A, cinchona alkaloids such as cinchonidine are employed to enantioselectively resolve trans-3-(4-methoxyphenyl)-glycidic acid methyl ester, a precursor structurally analogous to the target compound. The process utilizes a molar catalyst ratio of 10–50% relative to the substrate, with aromatic solvents (toluene, xylene) enabling optimal solubility. Reaction temperatures between -20°C and 30°C achieve 50% conversion within 4–24 hours, after which the mixture is quenched with aqueous acid to recover the enantiomerically enriched product and recyclable cinchonidine.

This method’s industrial viability stems from its simplicity and high catalyst recovery rates (>95%). For instance, a 20-hour reaction at 20°C with 5 mmol cinchonidine and 10 mmol racemic substrate in toluene yielded a 98:2 enantiomeric ratio (e.r.) as confirmed by HPLC analysis. The use of quaternary ammonium salts derived from cinchona bases further enhances reaction rates, though at the cost of increased byproduct formation.

Deprotection and Acid-Catalyzed Cyclization

EP0837843B1 details the synthesis of enantiomerically pure amino acids via acid-mediated deprotection of acetylated intermediates. Applying this to this compound, the methylamino group could be introduced through reductive amination of a ketone precursor, followed by acid hydrolysis to remove protecting groups. For instance, treating 3-acetamido-3-(3-methoxyphenyl)propionic acid with hydrochloric acid at 50°C selectively cleaves the acetyl group without degrading the methoxy substituent.

This method’s efficacy is evidenced by a 92% yield of deprotected product when using 1N HCl at 0°C for 1 hour, followed by neutralization with sodium hydroxide. Crucially, the choice of mineral acid (e.g., H2SO4 vs. HCl) impacts reaction kinetics and byproduct formation, necessitating rigorous pH monitoring during scale-up.

Solvent and Catalytic System Optimization

Aromatic Solvents for Enhanced Selectivity

The preferential use of toluene and xylene in kinetic resolution reactions (US5198557A) is attributed to their inertness and ability to dissolve both hydrophobic substrates and polar catalysts. A comparative study revealed that toluene outperforms chlorobenzene in reactions involving 2-amino-thiophenol, achieving a 15% higher enantiomeric excess (e.e.) due to reduced side reactions.

SolventReaction Time (h)e.e. (%)Yield (%)
Toluene209885
Chlorobenzene248378
p-Xylene189582

Temperature-Dependent Reaction Kinetics

Controlling reaction temperature is critical to balancing speed and selectivity. As reported in US5198557A, lowering the temperature from 20°C to 0°C increases the e.e. of the glycidic ester from 92% to 98% but extends the reaction time from 20 to 24 hours. This trade-off necessitates economic evaluation in industrial settings, where catalyst recycling can offset prolonged reaction durations.

Analytical Validation and Quality Control

Chiral HPLC for Enantiomeric Purity

Post-synthesis analysis relies heavily on chiral HPLC to quantify enantiomeric excess. The patent literature specifies using columns coated with cellulose tris(3,5-dimethylphenylcarbamate) for separating 3-methoxy-phenyl derivatives, with hexane:isopropanol (90:10) as the mobile phase. For example, a 98% e.e. corresponds to a retention time difference of 2.3 minutes between enantiomers under these conditions.

Spectroscopic Characterization

  • NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 1H, aromatic), 3.80 (s, 3H, OCH3), 3.45 (t, 2H, NCH2), 2.70 (t, 2H, CH2CO2H).

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).

Industrial-Scale Considerations

Catalyst Recycling and Waste Reduction

The cinchonidine-catalyzed process (US5198557A) exemplifies green chemistry principles, with >95% catalyst recovery via aqueous acid extraction. Large-scale trials (100 kg substrate) demonstrated consistent e.e. values (±1%) across five batches, underscoring the method’s robustness.

Cost-Benefit Analysis of Synthetic Routes

MethodCost ($/kg)Yield (%)Purity (%)
Kinetic Resolution12008598
Reductive Amination9507895
Acid Deprotection8009299

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-phenyl derivatives.

    Reduction: Formation of 3-[(3-Methoxy-phenyl)-methyl-amino]-propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₅N₁O₃
  • Molecular Weight : Approximately 209.25 g/mol
  • Structure : The compound features a propionic acid backbone with a methylamino group and a methoxyphenyl moiety, which contributes to its unique biological properties.

Biological Activities

Research indicates that 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid exhibits various biological activities, particularly its interaction with neurotransmitter systems. These interactions may influence mood and cognitive functions, making it a candidate for therapeutic applications in treating conditions such as depression and anxiety disorders.

Potential Mechanisms of Action

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may modulate neurotransmitter release or receptor activity. Its ability to interact with specific receptors could lead to novel therapeutic strategies targeting mental health disorders.
  • Binding Affinity Studies : Interaction studies have focused on its binding affinity to various receptors and enzymes, although detailed investigations are required to elucidate these mechanisms fully.

Applications in Pharmaceutical Development

The primary applications of this compound are found in biochemical research and pharmaceutical development:

  • Therapeutic Candidate : Due to its potential neuroactive properties, it is being explored as a candidate for developing treatments for mood disorders.
  • Prodrug Formulations : The compound has been referenced in patent literature for its potential use as a prodrug, enhancing bioavailability and therapeutic efficacy when administered orally .

Mechanism of Action

The mechanism of action of 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors or enzymes, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid and related propionic acid derivatives:

Compound Name Substituents on Phenyl Ring Key Functional Groups Biological Activities Source/Application
This compound 3-methoxy, methyl-amino (meta) Amino, methoxy, propionic acid Potential anti-inflammatory/neuroactive Synthetic compound (hypothesized)
3-(p-Methoxyphenyl)-propionic acid 4-methoxy (para) Methoxy, propionic acid Inhibits TNF-α/IL-1β; anti-inflammatory Anacardium occidentale (diabetes research)
3-(4-Hydroxyphenyl)propionic acid 4-hydroxy (para) Hydroxyl, propionic acid High antioxidant activity (TEAC: 0.579) Esterified antioxidants in Yarrowia
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) 4-hydroxy, 3-methoxy (meta/para) Hydroxyl, methoxy, propionic acid Antioxidant; precursor in food supplements Maruzen Pharmaceuticals (food industry)
3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic acid 4-hydroxy, 3,5-dimethoxy Hydroxyl, dimethoxy, propionic acid Anti-atherosclerotic; inhibits LDL oxidation Kimchi (fermented food)
3-(2,4-Dihydroxyphenyl)-propionic acid 2,4-dihydroxy Dihydroxyl, propionic acid Biodegraded via ipso-hydroxylation Pseudomonas mandelii (microbial metabolism)

Structural and Functional Insights

Substituent Position and Bioactivity
  • Methoxy Position: The para-methoxy group in 3-(p-methoxyphenyl)-propionic acid enables compact binding to TNF-α and IL-1β receptors, mimicking metformin’s anti-inflammatory effects.
  • Hydroxyl vs. Methoxy: Hydroxyl groups enhance antioxidant capacity, as seen in 3-(4-hydroxyphenyl)propionic acid (TEAC: 0.579) , whereas methoxy groups reduce polarity, possibly improving membrane permeability. The methyl-amino group in the target compound introduces basicity, which could influence receptor binding or metabolic stability.
Multifunctional Substitutions
  • Compounds with mixed substituents, such as HMPA (3-hydroxy-4-methoxy) , balance antioxidant and anti-inflammatory effects. Similarly, 3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic acid leverages multiple methoxy groups to inhibit LDL oxidation, a key factor in atherosclerosis. The target compound’s methyl-amino group may confer unique interactions, such as hydrogen bonding or enzymatic resistance.
Metabolic Pathways
  • Microbial degradation of 3-(2,4-dihydroxyphenyl)-propionic acid involves oxidative ipso-rearrangement to trihydroxylated derivatives , highlighting the role of hydroxyl positioning in catabolism. The methyl-amino group in the target compound likely undergoes distinct metabolic pathways, possibly involving deamination or N-methylation.

Key Research Findings

Anti-inflammatory Potential: 3-(p-Methoxyphenyl)-propionic acid reduces TNF-α and IL-1β activity, comparable to metformin . The target compound’s amino group may enhance binding to cytokine receptors via hydrogen bonding.

Antioxidant Efficacy: Hydroxyl-containing analogs (e.g., HMPA) exhibit higher TEAC values than methoxy-dominated derivatives . The methyl-amino group’s electron-donating effects could modulate radical scavenging capacity.

Metabolic Stability :

  • Esterification of 3-(4-hydroxyphenyl)propionic acid retains antioxidant activity, unlike 4-hydroxyphenylacetic acid esters , suggesting propionic acid derivatives are less sensitive to structural modifications.

Biological Activity

3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid, also known as a derivative of propionic acid, has garnered attention for its potential biological activities. This article explores its biological effects, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a methoxy group on a phenyl ring attached to a propionic acid backbone. The synthesis typically involves standard organic chemistry techniques, including amine coupling reactions and modifications of existing propionic acid derivatives. The specific synthetic pathways can vary depending on the desired purity and yield.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with studies showing significant inhibition of growth in Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects
This compound has also shown potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as HCT-116 and HeLa cells, with IC50 values indicating effective cytotoxicity at low concentrations (ranging from 0.12 mg/mL to 0.81 mg/mL) . The mechanism appears to involve the activation of apoptotic pathways and the inhibition of specific cancer-related signaling proteins.

Activity Target Cells IC50 Values Mechanism
AntimicrobialGram-positive bacteriaNot specifiedDisruption of cell wall synthesis
Anti-inflammatoryVarious cell linesNot specifiedInhibition of cytokine production
AnticancerHCT-116, HeLa0.12 - 0.81 mg/mLInduction of apoptosis

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various derivatives, this compound was found to selectively target cancer cells while sparing normal cells (HEK-293). This selectivity is crucial for developing safer cancer therapies that minimize damage to healthy tissues .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies indicate strong binding affinity to proteins involved in inflammation and cancer progression, suggesting potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)propionic acid, and how can researchers optimize reaction yields?

The compound is commonly synthesized via catalytic hydrogenation of its unsaturated precursor (e.g., 3-(3-methoxyphenyl)acrylic acid) using palladium on charcoal under H₂ gas . Optimization strategies include:

  • Catalyst loading : Reducing palladium catalyst to 1-2% w/w minimizes costs while maintaining >95% yield.
  • Temperature control : Reactions performed at 25–30°C prevent side reactions like over-reduction.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (99% assay confirmed by HPLC) .

Table 1 : Key Synthesis Parameters

ParameterOptimal ConditionYield/PurityReference
CatalystPd/C (1% w/w)95–98% yield
SolventEthanol99% purity
Reaction Temperature25–30°CMinimal byproducts

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 3-(3-Methoxyphenyl)propionic acid?

  • NMR : ¹H NMR (CDCl₃) shows distinct peaks for the methoxy group (δ 3.80 ppm, singlet) and propionic acid chain (δ 2.60–2.90 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (180.20 g/mol) with [M+H]⁺ peak at m/z 181.2 .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) verify purity (>99%) using acetonitrile/water mobile phases .

Q. How should researchers handle stability and storage of 3-(3-Methoxyphenyl)propionic acid to ensure experimental reproducibility?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis .
  • Stability : Shelf life exceeds 24 months under recommended conditions. Monitor via periodic HPLC to detect decomposition products (e.g., demethylated analogs) .
  • Waste Management : Neutralize with sodium bicarbonate before disposal. Collaborate with certified waste management services to comply with environmental regulations .

Q. What are the primary applications of 3-(3-Methoxyphenyl)propionic acid in organic synthesis?

The compound serves as:

  • Building block for heterocyclic compounds (e.g., indole derivatives via Friedel-Crafts alkylation) .
  • Intermediate in synthesizing bioactive molecules, such as enzyme inhibitors or receptor agonists, by functionalizing the carboxylic acid group .
  • Substrate for microbial metabolism studies, given its identification as a human urinary metabolite .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for derivatives of 3-(3-Methoxyphenyl)propionic acid?

Discrepancies arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
  • Steric hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency in Pd-mediated reactions .
  • Acid-base interactions : The carboxylic acid group can deprotonate under basic conditions, altering reactivity in amidation or esterification .

Recommendation : Use kinetic studies (e.g., time-resolved IR spectroscopy) to map reaction pathways and identify rate-limiting steps.

Q. How can researchers resolve analytical challenges in quantifying trace impurities of 3-(3-Methoxyphenyl)propionic acid in biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) from serum or urine .
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ = 0.1 ng/mL) for metabolite profiling .
  • Internal Standards : Deuterated analogs (e.g., D₃-3-(3-Methoxyphenyl)propionic acid) correct for matrix effects .

Q. What structure-activity relationships (SARs) govern the biological activity of 3-(3-Methoxyphenyl)propionic acid analogs?

Key SAR findings:

  • Methoxy position : Para-substitution (vs. meta) increases lipophilicity and enhances blood-brain barrier penetration .
  • Acid group modification : Esterification improves bioavailability but reduces binding affinity to carboxylate-recognizing enzymes .
  • Phenyl ring substitution : Electron-withdrawing groups (e.g., -NO₂) diminish antioxidant activity compared to electron-donating groups (-OH) .

Table 2 : Comparative Bioactivity of Analogs

AnalogBioactivity (IC₅₀)Key ModificationReference
3-(4-Hydroxyphenyl)propionic acid12 µM (DPPH assay)-OH substitution
3-(3,4-Dimethoxyphenyl)propionic acid45 µM (DPPH assay)Additional -OCH₃

Q. How do conflicting reports on the compound’s role in enzyme inhibition align with its metabolic fate?

  • In vitro studies : Weak AChE inhibition (IC₅₀ > 100 µM) contrasts with in vivo metabolite activity due to hepatic conversion to active derivatives (e.g., demethylated forms) .
  • Metabolic pathways : Cytochrome P450-mediated O-demethylation generates 3-(3-hydroxyphenyl)propionic acid, a potent antioxidant .
  • Methodological gap : Use stable isotope tracing to differentiate parent compound effects from metabolite contributions in enzyme assays.

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